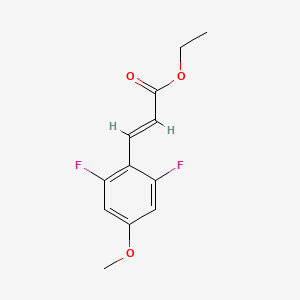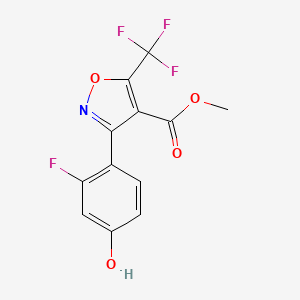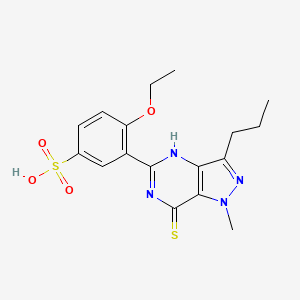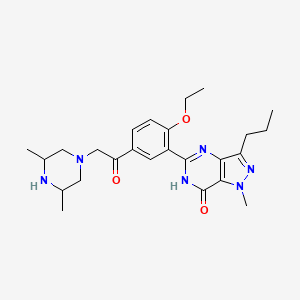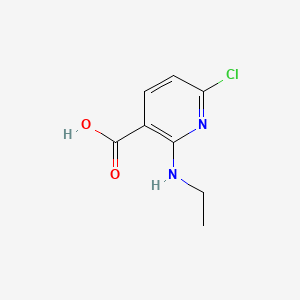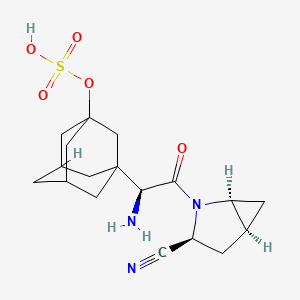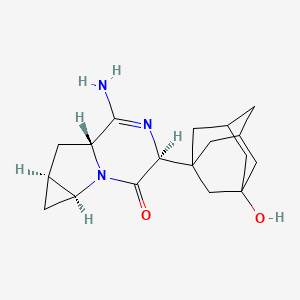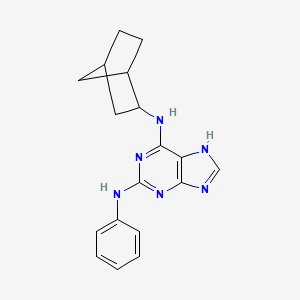
Tiotropium EP Impurity C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tiotropium EP Impurity C, also known as (1R,3s,5S)-3-[(2-Hydroxy-2,2-dithiophen-2-ylacetyl)oxy]-8,8-dimethyl-8-azoniabicyclo[3.2.1]oct-6-ene bromide, is a chemical compound used primarily as a reference standard in pharmaceutical research. It is related to Tiotropium, a long-acting bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tiotropium EP Impurity C involves multiple steps, including the formation of the azoniabicyclo[32The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound meets regulatory standards for pharmaceutical reference materials. The production is carried out in specialized facilities equipped to handle complex organic synthesis and purification processes .
化学反応の分析
Types of Reactions: Tiotropium EP Impurity C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiophen-2-ylacetyl group to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromide site, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted analogs of this compound .
科学的研究の応用
Tiotropium EP Impurity C is widely used in scientific research, particularly in the pharmaceutical industry. Its applications include:
Analytical Method Development: Used as a reference standard for developing and validating analytical methods for Tiotropium and its related compounds.
Quality Control: Employed in quality control processes to ensure the purity and potency of Tiotropium formulations.
Pharmacokinetic Studies: Utilized in studies to understand the metabolism and pharmacokinetics of Tiotropium.
Toxicological Assessments: Helps in assessing the potential toxicity and safety of Tiotropium and its impurities.
作用機序
Tiotropium EP Impurity C, being a related compound to Tiotropium, shares similar mechanisms of action. Tiotropium acts as a long-acting antimuscarinic agent that binds to muscarinic receptors in the airways, leading to smooth muscle relaxation and bronchodilation. It primarily targets the M3 muscarinic receptors, reducing bronchoconstriction and mucus secretion .
類似化合物との比較
Tiotropium Bromide: The parent compound used as a bronchodilator.
Tiotropium EP Impurity A: Another related impurity with a different chemical structure.
Tiotropium EP Impurity B: A structurally similar compound with distinct pharmacological properties
Uniqueness: Tiotropium EP Impurity C is unique due to its specific stereochemistry and the presence of the dithiophen-2-ylacetyl group. This structural uniqueness makes it an essential reference standard for analytical and quality control purposes in the pharmaceutical industry .
特性
IUPAC Name |
[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]oct-6-en-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO3S2.BrH/c1-20(2)13-7-8-14(20)12-15(11-13)23-18(21)19(22,16-5-3-9-24-16)17-6-4-10-25-17;/h3-10,13-15,22H,11-12H2,1-2H3;1H/q+1;/p-1/t13-,14+,15?; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHSFNAAROJFIZ-WQHDNMCPSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C=C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1C=C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Chloro-3,4-dihydro-N-methyl-3-[[(2,2,2-trifluoroethyl)thio]methyl]-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide](/img/structure/B569035.png)
![4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B569040.png)
![7-Bromo-1,2,3,3a,4,8b-hexahydro-4-(4-methylphenyl)cyclopent[b]indole](/img/structure/B569041.png)

